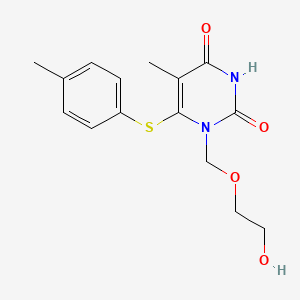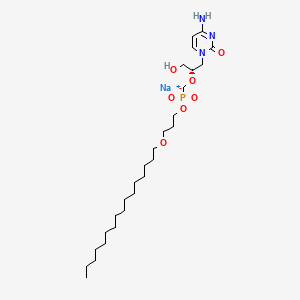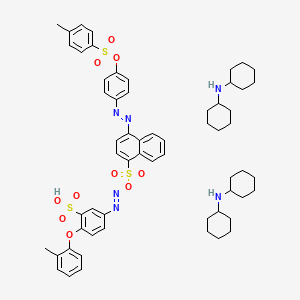
D-Alanine, N-((4-amino-5-((4,6-dideoxy-4-(dimethylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-10-((trimethylammonio)methyl)benzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanine, N-((4-amino-5-((4,6-dideoxy-4-(dimethylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-10-((trimethylammonio)methyl)benzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- is a complex organic compound with a highly intricate structure
準備方法
The synthesis of D-Alanine, N-((4-amino-5-((4,6-dideoxy-4-(dimethylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-10-((trimethylammonio)methyl)benzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
D-Alanine, N-((4-amino-5-((4,6-dideoxy-4-(dimethylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-10-((trimethylammonio)methyl)benzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions. In biology, it is studied for its potential role in cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has applications in the industrial sector, particularly in the synthesis of advanced materials and pharmaceuticals .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Understanding the mechanism of action is crucial for elucidating the compound’s biological and therapeutic effects .
類似化合物との比較
When compared to other similar compounds, D-Alanine, N-((4-amino-5-((4,6-dideoxy-4-(dimethylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-10-((trimethylammonio)methyl)benzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- stands out due to its unique structural features and functional groups. Similar compounds may include other derivatives of D-Alanine or related organic molecules with comparable structural motifs. The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications .
特性
CAS番号 |
153619-18-2 |
|---|---|
分子式 |
C45H57N4O18+ |
分子量 |
941.9 g/mol |
IUPAC名 |
[(5S,6S)-4-amino-2-[[(1R)-1-carboxyethyl]carbamoyl]-5-[(2S,3R,4S,5S,6R)-5-(dimethylamino)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracen-10-yl]methyl-trimethylazanium |
InChI |
InChI=1S/C45H56N4O18/c1-14-23(42(60)47-15(2)43(61)62)36(56)27-24-17(10-18-26(37(24)57)32(52)19-11-22(63-9)20(12-49(6,7)8)33(53)25(19)31(18)51)34(54)40(28(27)29(14)46)66-45-39(59)41(30(48(4)5)16(3)65-45)67-44-38(58)35(55)21(50)13-64-44/h10-11,15-16,21,30,34-35,38-41,44-45,50,54-55,58-59H,12-13H2,1-9H3,(H6-,46,47,51,52,53,56,57,60,61,62)/p+1/t15-,16-,21-,30+,34+,35+,38-,39-,40+,41+,44+,45+/m1/s1 |
InChIキー |
KOYHAARAHGXYNN-IHEAHZCQSA-O |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)N)C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=CC(=C(C(=C6C4=O)O)C[N+](C)(C)C)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N(C)C |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)N)C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=CC(=C(C(=C6C4=O)O)C[N+](C)(C)C)OC)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
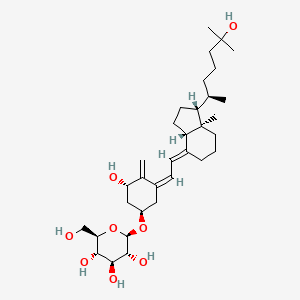
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
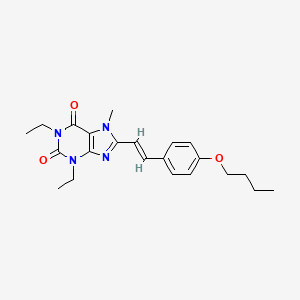
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
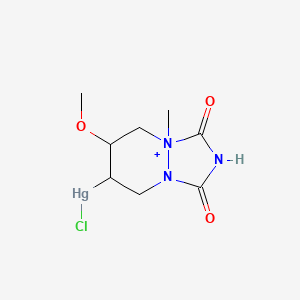
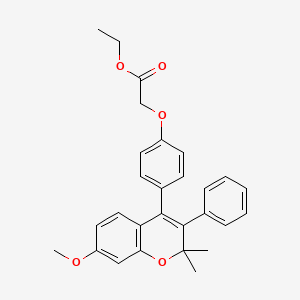

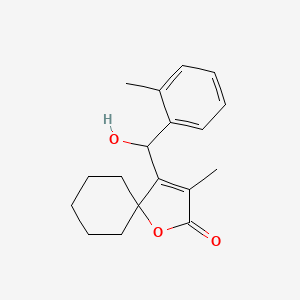
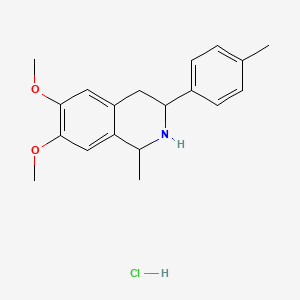
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
